molecular formula C11H8N6S2 B5696615 6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5696615
M. Wt: 288.4 g/mol
InChI Key: NZIZXDVKWGDLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazolo-thiadiazole derivatives, including structures similar to the compound , typically involves multi-step reactions that may include cyclization processes to form the heterocyclic cores. An efficient rapid synthesis method for similar compounds has been reported through a one-pot, three-component cascade reaction, yielding a new class of diversely functionalized derivatives with high efficiency. This synthesis route is noted for its simplicity, good yield, and avoidance of column chromatographic purification, making it an attractive approach for generating these compounds (Jilloju et al., 2021).

Molecular Structure Analysis

The molecular structure of triazolo-thiadiazoles, including the compound of interest, is typically confirmed using spectral and analytical studies such as NMR, IR, MS, and sometimes X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic interactions that govern its properties. For example, X-ray crystallography has been used to elucidate the structure of related compounds, offering insights into their molecular conformations and intermolecular interactions (Nanjunda-Swamy et al., 2005).

properties

IUPAC Name

6-(5-methyl-1H-pyrazol-3-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6S2/c1-6-5-7(13-12-6)10-16-17-9(8-3-2-4-18-8)14-15-11(17)19-10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIZXDVKWGDLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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